
Lenalidomide-5'-CO-PEG4-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-CO-PEG4-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is designed to enhance the delivery and efficacy of lenalidomide by improving its solubility and enabling targeted delivery through bioorthogonal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG4-C2-azide typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, which is often functionalized with a carboxyl group at one end and an azide group at the other. This step usually requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Lenalidomide-5’-CO-PEG4-C2-azide in high purity.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG4-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Lenalidomide-5’-CO-PEG4-C2-azide can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in click reactions with alkynes to form triazoles, which are useful in bioconjugation and drug delivery.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group, to form amines or other derivatives.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used in the presence of a reducing agent like sodium ascorbate.
Substitution Reactions: Reagents like triphenylphosphine (PPh3) can be used to reduce the azide group to an amine.
Major Products:
Triazoles: Formed through click chemistry, these products are valuable in medicinal chemistry and materials science.
Amines: Resulting from the reduction of the azide group, these can be further functionalized for various applications.
科学的研究の応用
Lenalidomide-5’-CO-PEG4-C2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block for drug development.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for targeted drug delivery systems, particularly in cancer therapy, due to its ability to improve the solubility and bioavailability of lenalidomide.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of Lenalidomide-5’-CO-PEG4-C2-azide is primarily derived from lenalidomide. Lenalidomide exerts its effects by modulating the immune system, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .
類似化合物との比較
Lenalidomide-5’-CO-PEG4-C2-azide is unique due to its combination of lenalidomide with a PEG linker and an azide group. Similar compounds include:
Lenalidomide-5’-Linker-Azide: Another derivative with a different linker structure.
Pomalidomide-Linker-Alcohol: A related compound with pomalidomide instead of lenalidomide.
Thalidomide-Linker-Alcohol: A thalidomide derivative with a similar linker.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
特性
分子式 |
C24H32N6O8 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C24H32N6O8/c25-29-26-6-8-36-10-12-38-14-13-37-11-9-35-7-5-22(32)27-18-1-2-19-17(15-18)16-30(24(19)34)20-3-4-21(31)28-23(20)33/h1-2,15,20H,3-14,16H2,(H,27,32)(H,28,31,33) |
InChIキー |
NAQMWQNBNPGSGN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
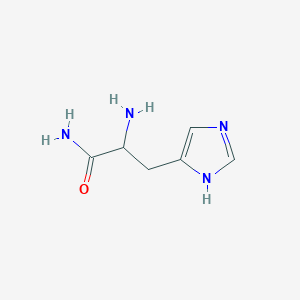
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
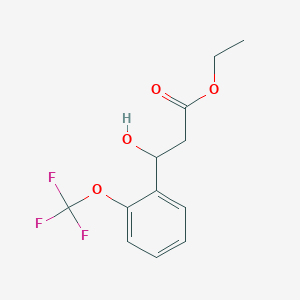
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
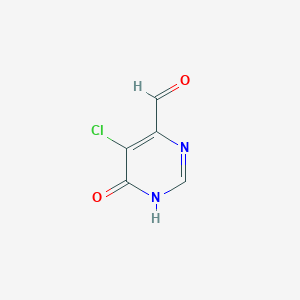
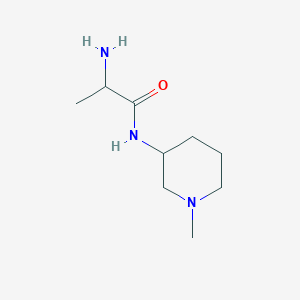
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
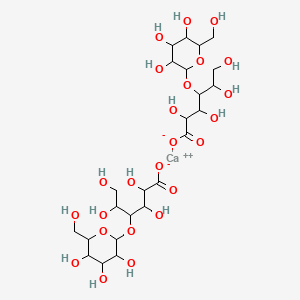
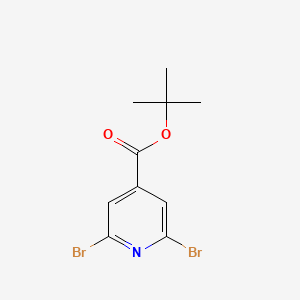
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
